5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide
Overview
Description
5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Coupling Reaction: The final step involves the coupling of the brominated benzothiazole derivative with furan-2-carboxylic acid or its derivatives under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase . These interactions disrupt essential cellular processes, leading to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-6-methylbenzothiazole: Shares the benzothiazole core but lacks the furan-2-carboxamide moiety.
5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide: Similar structure but with a thiazole ring instead of a benzothiazole ring.
Uniqueness
5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its benzothiazole core and furan-2-carboxamide moiety contribute to its potential as a versatile compound in various scientific research applications .
Properties
IUPAC Name |
5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O2S/c1-11-2-7-14-16(10-11)25-19(22-14)12-3-5-13(6-4-12)21-18(23)15-8-9-17(20)24-15/h2-10H,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXCMFADRUIKDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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